molecular formula C19H24BrNO4 B1521031 tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 1017781-49-5

tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B1521031
CAS No.: 1017781-49-5
M. Wt: 410.3 g/mol
InChI Key: HYPNRUMOHGUQHU-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate” is a chemical compound. It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Molecular Structure Analysis

The molecular formula of this compound is C16H22BrNO2 . The molecular weight is 340.26 .


Physical And Chemical Properties Analysis

This compound is a solid with an off-white color . It has a predicted boiling point of 398.5±42.0 °C and a predicted density of 1.283±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

This compound is crucial in the synthesis of small molecule anticancer drugs, serving as an important intermediate. For instance, a study demonstrated the high-yield synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, highlighting its potential in developing drugs targeting the PI3K/AKT/mTOR pathway crucial for cancer therapeutics (Zhang et al., 2018). This underscores the role of such intermediates in overcoming resistance problems in cancer treatment.

Molecular Structure and Synthesis Optimization

Another study focused on the synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, detailing its molecular structure through X-ray diffraction analysis. This compound, with a bicyclo[2.2.2]octane structure, presents opportunities for further chemical modifications and applications in medicinal chemistry (Moriguchi et al., 2014).

Novel Synthetic Routes and Chemical Stability

Further research includes the development of new synthetic methods for related compounds, such as the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlighting optimized synthetic routes and yield improvements (Wang et al., 2015). Such studies not only advance the efficiency of producing pharmaceutical intermediates but also contribute to the broader field of organic synthesis by introducing versatile methodologies.

Mechanism of Action

Target of Action

Tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is an intermediate of Niraparib . Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

As a PARP inhibitor, Niraparib works by blocking the action of PARP proteins, which can help cancer cells repair their damaged DNA . By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to their death .

Biochemical Pathways

The compound affects the DNA repair pathway in cells. When the DNA in a cell is damaged, PARP proteins help to repair the damage. If the action of PARP is inhibited, the cell is unable to repair its DNA, and it dies . This is particularly effective in cancer cells, which have other defects in their DNA repair pathways.

Result of Action

The result of the action of this compound, through its role in the synthesis of Niraparib, is the inhibition of PARP. This leads to an accumulation of DNA damage in cancer cells, which ultimately results in cell death .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given its role as an intermediate in the synthesis of Niraparib, research into the synthesis and properties of “tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate” could contribute to the development of new treatments for BRCA-1 and -2 mutant tumors .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNRUMOHGUQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678111
Record name tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-49-5
Record name tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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